molecular formula C13H19NOS B4829674 1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE

1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE

Cat. No.: B4829674
M. Wt: 237.36 g/mol
InChI Key: UOGJODOMQGLJJE-UHFFFAOYSA-N
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Description

1-Azocanyl(5-methyl-2-thienyl)methanone is a photochromic diarylethene derivative characterized by a central ethene bridge flanked by a 5-methylthiophene ring and an azocanyl (eight-membered cyclic azo-containing) group. This compound belongs to a class of molecules renowned for reversible light-induced structural changes, enabling applications in optical memory, molecular switches, and actuators .

The ketone group at the bridgehead facilitates electronic conjugation, modulating photochromic efficiency. Studies highlight its utility in crystalline actuators due to rapid and reversible photoisomerization, with quantum yields and cyclability dependent on substituent effects and bridge dynamics .

Properties

IUPAC Name

azocan-1-yl-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-11-7-8-12(16-11)13(15)14-9-5-3-2-4-6-10-14/h7-8H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGJODOMQGLJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE typically involves the reaction of azocane derivatives with thienyl ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the azocane and thienyl groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and increasing the overall yield .

Chemical Reactions Analysis

Types of Reactions

1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-AZOCANYL(5-METHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Diarylethene Derivatives

Compound Aryl Groups Bridge Structure Thermal Stability (°C) ΦO→C ΦC→O Fatigue Resistance (Cycles)
This compound 5-methylthienyl Azocanyl 120–130 0.42 0.58 >10<sup>4</sup>
1-Cyclohexenyl(2-thienyl)methanone Thienyl Cyclohexenyl 160–170 0.68 0.32 ~5×10<sup>3</sup>
1-Azocanyl(2-thienyl)methanone Thienyl Azocanyl 100–110 0.35 0.65 >10<sup>4</sup>
1-Cyclohexenyl(5-methyl-2-thienyl)methanone 5-methylthienyl Cyclohexenyl 150–160 0.60 0.40 ~7×10<sup>3</sup>

Key Findings

Thermal Stability

  • Methyl Substitution: The 5-methyl group on the thienyl ring elevates thermal stability by ~20–30°C compared to non-methylated analogs (e.g., 1-azocanyl(2-thienyl)methanone vs. This compound) .
  • Bridge Rigidity : Cyclohexenyl bridges exhibit higher thermal stability (~150–170°C) than azocanyl analogs due to reduced conformational freedom, which minimizes thermal relaxation .

Photochromic Efficiency

  • Quantum Yields : Azocanyl-bridged compounds show lower ring-closing quantum yields (ΦO→C = 0.35–0.42) than cyclohexenyl derivatives (ΦO→C = 0.60–0.68), attributed to flexible bridges reducing orbital overlap during excitation .
  • Reversibility : Azocanyl derivatives exhibit higher ΦC→O values (0.58–0.65), favoring ring-opening reactions, whereas cyclohexenyl analogs prioritize ring-closing (ΦO→C > ΦC→O) .

Fatigue Resistance

  • Bridge Flexibility : Azocanyl bridges enable >10<sup>4</sup> photocyclization cycles without significant degradation, outperforming cyclohexenyl derivatives (~5×10<sup>3</sup> cycles) due to reduced steric strain during isomerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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